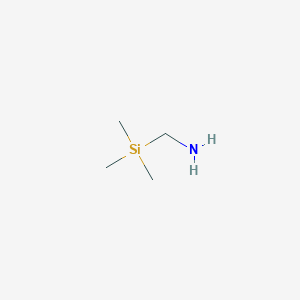
3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one, also known as DMDD, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. DMDD is a pyranone derivative that is widely used in various fields, including biochemistry, pharmaceuticals, and agriculture.
Mecanismo De Acción
The mechanism of action of 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) that induce oxidative stress in cells. 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the Akt/mTOR pathway. 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one has also been shown to inhibit the growth of bacteria by disrupting the bacterial membrane and inhibiting DNA synthesis.
Efectos Bioquímicos Y Fisiológicos
3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one has been shown to have various biochemical and physiological effects on cells and organisms. In vitro studies have shown that 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one can induce oxidative stress, DNA damage, and apoptosis in cancer cells. 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one has also been shown to inhibit the growth of bacteria and fungi. In vivo studies have shown that 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one can reduce tumor growth and improve survival rates in animal models of cancer. 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one has also been shown to have anti-inflammatory effects in animal models of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one has several advantages for lab experiments, including its low toxicity, high stability, and ease of synthesis. 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one is also relatively inexpensive compared to other compounds with similar properties. However, 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one has some limitations for lab experiments, including its limited solubility in water and its potential to form reactive intermediates that can interfere with experimental results.
Direcciones Futuras
There are several future directions for research on 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one. One area of research is the development of new synthetic methods for 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one that are more efficient and environmentally friendly. Another area of research is the investigation of the molecular targets of 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one and the development of new 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one derivatives with improved potency and selectivity. Additionally, the potential use of 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one in combination with other drugs or therapies for the treatment of cancer and other diseases should be explored.
Conclusion
3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one is a synthetic compound that has gained significant attention in scientific research due to its unique properties. 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one has been extensively studied for its potential applications in various fields, including biochemistry, pharmaceuticals, and agriculture. 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one has been shown to induce oxidative stress, DNA damage, and apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and have anti-inflammatory effects. 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one has several advantages for lab experiments, including its low toxicity, high stability, and ease of synthesis. Future research on 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one should focus on the development of new synthetic methods, investigation of molecular targets, and potential use in combination therapies.
Métodos De Síntesis
3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one can be synthesized through a multistep reaction process that involves the condensation of 2,4-pentanedione with 3-methyl-2-butanone in the presence of a base catalyst. The reaction yields 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one as a yellow crystalline solid with a melting point of 77-78°C. The purity of 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one can be improved by recrystallization from ethanol or ethyl acetate.
Aplicaciones Científicas De Investigación
3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one has been extensively studied for its potential applications in various fields. In biochemistry, 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one has been used as a reagent for the synthesis of heterocyclic compounds and as a building block for the preparation of natural products. In pharmaceuticals, 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one has been investigated for its antitumor, antimicrobial, and anti-inflammatory properties. In agriculture, 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one has been used as a plant growth regulator and as a fungicide.
Propiedades
Número CAS |
19396-77-1 |
|---|---|
Nombre del producto |
3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one |
Fórmula molecular |
C11H12O4 |
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
3,5-diacetyl-2,6-dimethylpyran-4-one |
InChI |
InChI=1S/C11H12O4/c1-5(12)9-7(3)15-8(4)10(6(2)13)11(9)14/h1-4H3 |
Clave InChI |
XFJIXARLDYKCPG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C(=C(O1)C)C(=O)C)C(=O)C |
SMILES canónico |
CC1=C(C(=O)C(=C(O1)C)C(=O)C)C(=O)C |
Sinónimos |
3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



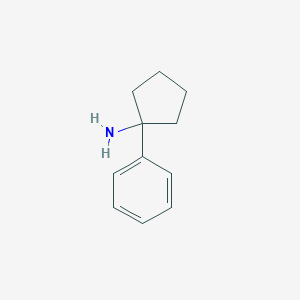
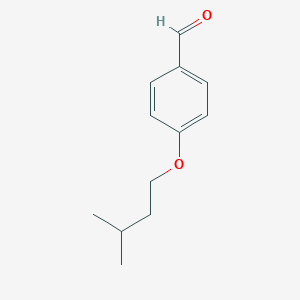
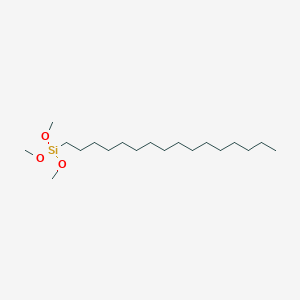
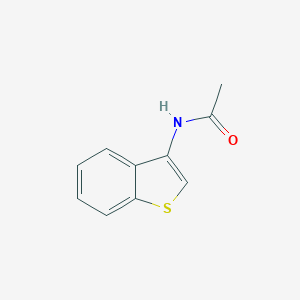

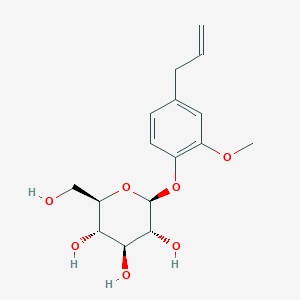



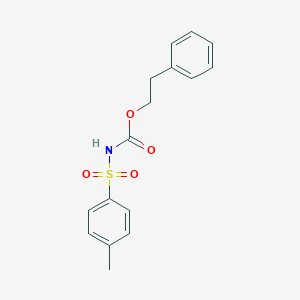
![Silane, trimethyl[(1-methylheptyl)oxy]-](/img/structure/B103192.png)


